molecular formula C10H10N2O2S B1378647 2-(1,5-dimethyl-1H-pyrrol-2-yl)-1,3-thiazole-4-carboxylic acid CAS No. 1423026-00-9

2-(1,5-dimethyl-1H-pyrrol-2-yl)-1,3-thiazole-4-carboxylic acid

Cat. No.: B1378647
CAS No.: 1423026-00-9
M. Wt: 222.27 g/mol
InChI Key: OMVBWGOVOFYKNC-UHFFFAOYSA-N
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Description

2-(1,5-dimethyl-1H-pyrrol-2-yl)-1,3-thiazole-4-carboxylic acid is an organic compound that features a pyrrole ring substituted with two methyl groups at positions 1 and 5, and a thiazole ring substituted with a carboxylic acid group at position 4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,5-dimethyl-1H-pyrrol-2-yl)-1,3-thiazole-4-carboxylic acid typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Coupling of Pyrrole and Thiazole Rings: The pyrrole and thiazole rings are then coupled through a condensation reaction, often using a coupling reagent such as dicyclohexylcarbodiimide (DCC).

    Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole-2,5-diones.

    Reduction: Reduction reactions can occur at the thiazole ring, potentially leading to the formation of dihydrothiazoles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophilic reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under acidic conditions.

Major Products

    Oxidation: Pyrrole-2,5-diones.

    Reduction: Dihydrothiazoles.

    Substitution: Halogenated or nitrated derivatives of the pyrrole ring.

Scientific Research Applications

2-(1,5-dimethyl-1H-pyrrol-2-yl)-1,3-thiazole-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes.

    Industry: Utilized in the development of new materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 2-(1,5-dimethyl-1H-pyrrol-2-yl)-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The compound’s structure allows it to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(1,5-dimethyl-1H-pyrrol-2-yl)-1,3-thiazole-4-methyl ester: Similar structure but with a methyl ester group instead of a carboxylic acid group.

    2-(1,5-dimethyl-1H-pyrrol-2-yl)-1,3-thiazole-4-amide: Similar structure but with an amide group instead of a carboxylic acid group.

    2-(1,5-dimethyl-1H-pyrrol-2-yl)-1,3-thiazole-4-nitrile: Similar structure but with a nitrile group instead of a carboxylic acid group.

Uniqueness

2-(1,5-dimethyl-1H-pyrrol-2-yl)-1,3-thiazole-4-carboxylic acid is unique due to its combination of a pyrrole and thiazole ring with a carboxylic acid group. This unique structure imparts specific chemical properties, such as acidity and the ability to form hydrogen bonds, which can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

2-(1,5-dimethylpyrrol-2-yl)-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S/c1-6-3-4-8(12(6)2)9-11-7(5-15-9)10(13)14/h3-5H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMVBWGOVOFYKNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C)C2=NC(=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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